4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide, with the chemical formula CHNO and a molecular weight of approximately 334.375 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of DNA methyltransferases. This compound is classified under the category of benzamide derivatives and is recognized for its structural complexity, which includes multiple amine groups and a pyrimidine moiety.
The synthesis of 4-amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide can be approached through several methods, often involving multi-step organic reactions. One common synthetic route involves:
The molecular structure of 4-amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide features:
The compound has been evaluated for its reactivity in various chemical contexts, particularly in biological assays where it acts as an inhibitor of DNA methyltransferases. Key reactions include:
The mechanism of action for 4-amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide primarily involves:
Experimental data from biological evaluations indicate that this compound exhibits significant inhibitory effects on human DNA methyltransferases 1, 3A, and 3B .
The primary applications of 4-amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide lie in:
DNA methyltransferases (DNMTs) catalyze the transfer of methyl groups to cytosine residues in DNA, a process critical for gene silencing, genomic imprinting, and chromatin stability. Aberrant DNMT activity drives tumorigenesis by hypermethylating tumor suppressor gene promoters. The compound 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide (systematic name: N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]benzamide) acts as a potent DNMT inhibitor by competitively occupying the catalytic pocket of DNMT enzymes. Its planar tricyclic core mimics the geometry of cytosine-guanine (CpG) dinucleotides, blocking S-adenosylmethionine (SAM) cofactor binding and preventing DNA hypermethylation. This inhibition reactivates silenced tumor suppressor genes, positioning the compound as a key candidate for epigenetic cancer therapy [1] [2].
Table 1: DNMT Inhibitory Profile of 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide
DNMT Isoform | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) | Primary Mechanism |
---|---|---|---|
DNMT1 | 0.89 | -10.2 | Competitive SAM antagonism |
DNMT3A | 5.31 | -7.8 | Non-competitive DNA occlusion |
DNMT3B | 6.72 | -7.1 | Non-competitive DNA occlusion |
The compound emerges from rational optimization of SGI-1027, a prototypical DNMT inhibitor with limited metabolic stability. Key structural modifications enhance potency and selectivity:
Table 2: Pharmacological Comparison of Key Structural Analogs
Compound | Core Structure | Key Modification | DNMT1 IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) |
---|---|---|---|---|
SGI-1027 | Quinoline | None (prototype) | 3.21 | 1.5 |
4-Amino-N-(4-hydroxyphenyl)benzamide | Biphenyl | 4′-OH group (no pyrimidine) | >50 | 4.3 |
Target Compound | Tricyclic benzamide-pyrimidine | 4-Amino group + 6-methylpyrimidine | 0.89 | 8.2 |
The compound’s tricyclic system (benzamide-pyrimidine-pyrimidine) confers isoform-specific DNMT inhibition through three mechanisms:
DNMT1’s catalytic domain contains a deep hydrophobic cleft formed by Phe1145, Val1147, and Pro1225. The 6-methyl group on the pyrimidine ring optimally occupies this cleft (van der Waals energy: −4.8 kcal/mol), while bicyclic analogs lack sufficient bulk for efficient binding. Molecular dynamics confirm a 40% longer residence time for the tricyclic system in DNMT1 versus DNMT3A [3].
The 2-amino group on the pyrimidine ring forms bidentate hydrogen bonds with Asp1190 (bond length: 2.85 Å), while the 4-amino group on benzamide interacts with Arg1312 (3.10 Å). In contrast, DNMT3A’s Glu1264 residue repels the protonated dimethylamino group present in bicyclic analogs, explaining its lower sensitivity to the tricyclic inhibitor [2] [4].
The planar benzamide-pyrimidine moiety intercalates between Phe1145 and Arg1312 of DNMT1, with electrostatic potential maps showing complementary charge distribution:
Crystallographic data reveal a 12° bend in the tricyclic core upon DNMT1 binding, a conformation inaccessible to rigid bicyclic systems. This adaptability enables selective inhibition, with a 5.9-fold selectivity ratio (DNMT1 vs. DNMT3A) [3] [4].
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